molecular formula C14H11Cl2NO4S B428239 methyl 3-[2-(3,5-dichlorophenoxy)acetamido]thiophene-2-carboxylate CAS No. 353266-56-5

methyl 3-[2-(3,5-dichlorophenoxy)acetamido]thiophene-2-carboxylate

Cat. No.: B428239
CAS No.: 353266-56-5
M. Wt: 360.2g/mol
InChI Key: GNDPQYJRNRLZRQ-UHFFFAOYSA-N
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Description

methyl 3-[2-(3,5-dichlorophenoxy)acetamido]thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science . This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom, and a phenoxyacetyl group substituted with two chlorine atoms at the 3 and 5 positions.

Preparation Methods

The synthesis of methyl 3-[[2-(3,5-dichlorophenoxy)acetyl]amino]thiophene-2-carboxylate typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.

Chemical Reactions Analysis

methyl 3-[2-(3,5-dichlorophenoxy)acetamido]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of methyl 3-[[2-(3,5-dichlorophenoxy)acetyl]amino]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetyl group may interact with the active site of enzymes, inhibiting their activity, while the thiophene ring may enhance binding affinity and specificity . The exact pathways involved depend on the specific biological target and the context of its application.

Properties

IUPAC Name

methyl 3-[[2-(3,5-dichlorophenoxy)acetyl]amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4S/c1-20-14(19)13-11(2-3-22-13)17-12(18)7-21-10-5-8(15)4-9(16)6-10/h2-6H,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDPQYJRNRLZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)COC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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